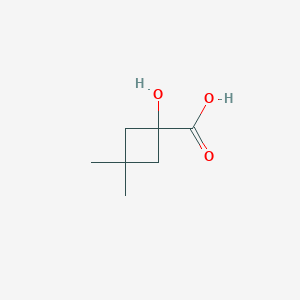
1-Hydroxy-3,3-dimethylcyclobutane-1-carboxylic acid
説明
1-Hydroxy-3,3-dimethylcyclobutane-1-carboxylic acid is a chemical compound with the CAS Number: 855382-31-9 . It has a molecular weight of 144.17 and its IUPAC name is 1-hydroxy-3,3-dimethylcyclobutanecarboxylic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 1-Hydroxy-3,3-dimethylcyclobutane-1-carboxylic acid is 1S/C7H12O3/c1-6(2)3-7(10,4-6)5(8)9/h10H,3-4H2,1-2H3,(H,8,9) . This indicates that the molecule consists of a cyclobutane ring with two methyl groups (CH3) and a carboxylic acid group (COOH) attached. The presence of a hydroxyl group (OH) on the ring makes it a hydroxy acid.Physical And Chemical Properties Analysis
1-Hydroxy-3,3-dimethylcyclobutane-1-carboxylic acid is a powder at room temperature . It has a melting point of 83-85 degrees Celsius .科学的研究の応用
Synthesis and Structural Studies
1-Hydroxy-3,3-dimethylcyclobutane-1-carboxylic acid and its derivatives have been extensively studied in the field of chemical synthesis and structural analysis. Research has focused on the synthesis of various bicyclic structures and analyzing their molecular geometries and conformations through methods like X-ray crystallography (Mague, Ensley, & Chen, 2001). Additionally, studies have explored photochemical routes to synthesize hydroxy derivatives of cyclobutane carboxylic acids, demonstrating the potential for creating complex organic structures (Chang et al., 2018).
Isolation from Natural Sources
Research has also involved the isolation of related compounds from natural sources, such as Atelia herbert-smithii Pittier (Leguminosae), highlighting the presence of such compounds in the natural world and their potential for various applications (Austin et al., 1987).
Applications in Imaging and Radiosynthesis
In the field of medical imaging, specifically positron emission tomography (PET), derivatives of 1-hydroxy-3,3-dimethylcyclobutane-1-carboxylic acid have been synthesized for tumor imaging. An example is the non-natural amino acid anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC), which has shown promise in this area. The synthesis of FACBC involves high stereoselectivity and is suitable for large-scale preparations, indicating its potential for routine clinical applications (McConathy et al., 2003).
Environmental Implications
The compound and its derivatives have been studied in environmental contexts as well. For example, research on secondary organic aerosol from the photooxidation of alpha-pinene revealed the presence of hydroxydicarboxylic acids, which are structurally related to 1-hydroxy-3,3-dimethylcyclobutane-1-carboxylic acid. These findings are significant for understanding aerosol formation and its impact on air quality and climate (Claeys et al., 2007)
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
1-hydroxy-3,3-dimethylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-6(2)3-7(10,4-6)5(8)9/h10H,3-4H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVWOXFLVDZWOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C(=O)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-3,3-dimethylcyclobutane-1-carboxylic acid | |
CAS RN |
855382-31-9 | |
| Record name | 1-hydroxy-3,3-dimethylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B3387923.png)
![1-[2-Nitro-4-(piperidine-1-sulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B3387924.png)
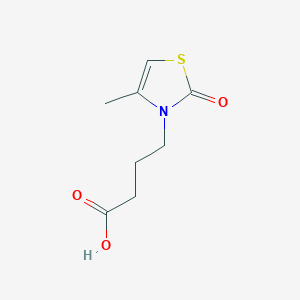
![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetic acid](/img/structure/B3387945.png)
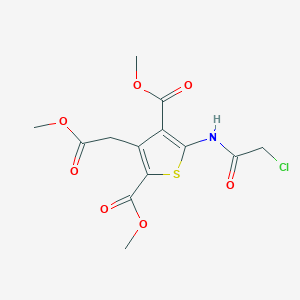
![2-{[2-(2-Chloroacetamido)phenyl]sulfanyl}acetamide](/img/structure/B3387950.png)
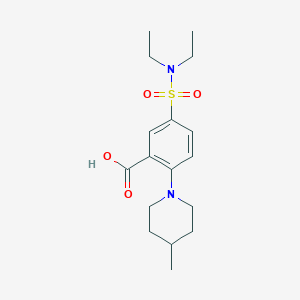
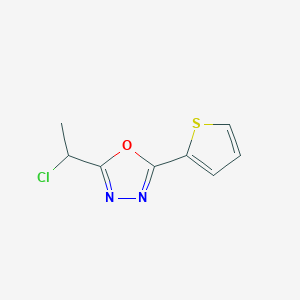
![1-[4-(Propan-2-yl)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B3387965.png)
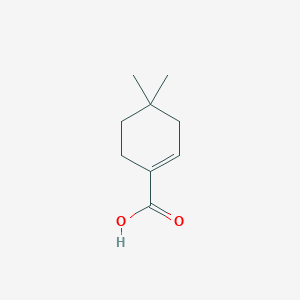
![2-{5-Methylthieno[2,3-b]thiophen-3-yl}acetic acid](/img/structure/B3387995.png)
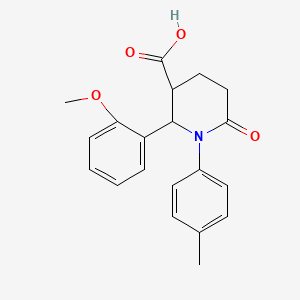
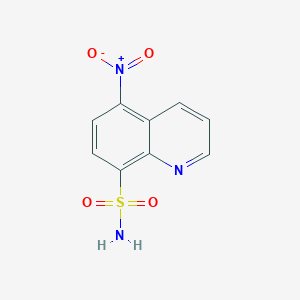
![2-[(4-Methylcyclohexyl)oxy]acetic acid](/img/structure/B3388019.png)